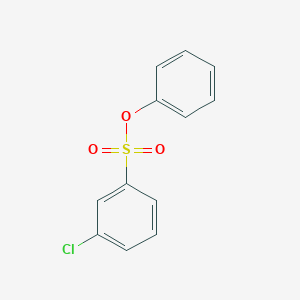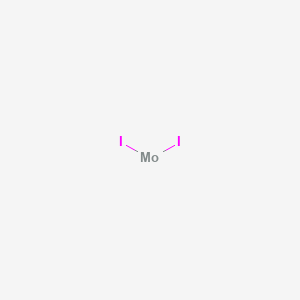
Diiodomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodomolybdenum is a chemical compound consisting of molybdenum and iodine. It is part of the broader class of molybdenum halides, which are known for their diverse chemical properties and applications. Molybdenum, a transition metal, is known for its high melting point and strength, making its compounds valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diiodomolybdenum can be synthesized through the direct reaction of molybdenum with iodine. The reaction typically occurs at elevated temperatures to facilitate the combination of the two elements:
Mo+I2→MoI2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of molybdenum trioxide and hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product:
MoO3+6HI→MoI2+3H2O+2I2
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of molybdenum.
Reduction: It can also be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or metals.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, zinc, or sodium borohydride are frequently used.
Substitution: Ligands such as phosphines, amines, or other halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum trioxide.
Reduction: Lower oxidation state molybdenum compounds, such as molybdenum metal.
Substitution: Various molybdenum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diiodomolybdenum has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum compounds and complexes. It also serves as a catalyst in various chemical reactions.
Biology: Molybdenum compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential therapeutic applications of molybdenum compounds, including their use in anticancer and antimicrobial treatments.
Industry: this compound is used in the production of advanced materials, including high-strength alloys and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which diiodomolybdenum exerts its effects involves its ability to participate in redox reactions. Molybdenum can cycle between different oxidation states, facilitating electron transfer processes. This property is crucial in catalytic applications, where this compound can activate and transform various substrates through redox mechanisms.
Molecular Targets and Pathways:
Catalysis: this compound acts as a catalyst by providing active sites for chemical reactions, often involving the transfer of electrons.
Biological Interactions: In biological systems, molybdenum-containing enzymes play a role in essential processes such as nitrogen fixation and sulfur metabolism.
Vergleich Mit ähnlichen Verbindungen
Molybdenum Trioxide (MoO3): A common molybdenum compound used in catalysis and material science.
Molybdenum Hexacarbonyl (Mo(CO)6): Used as a precursor for various molybdenum complexes and in organometallic chemistry.
Molybdenum Disulfide (MoS2): Known for its lubricating properties and use in electronics.
Uniqueness of Diiodomolybdenum: this compound is unique due to its specific reactivity with iodine, which imparts distinct chemical properties compared to other molybdenum compounds. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
diiodomolybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mo/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZRYZJQWFZNG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Mo |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276392 |
Source


|
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-74-4 |
Source


|
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(II) Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
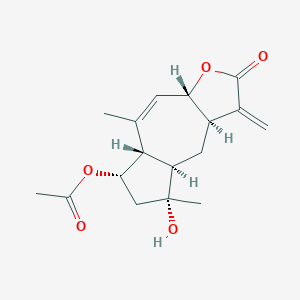

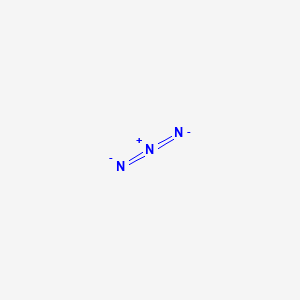
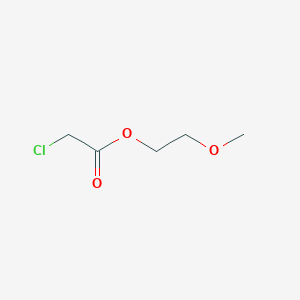
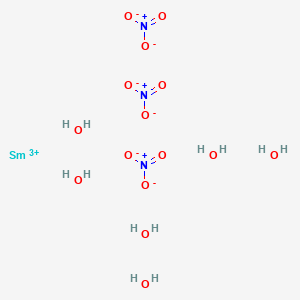

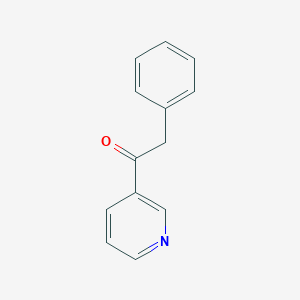
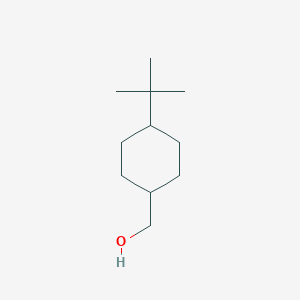
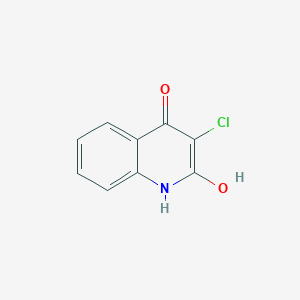
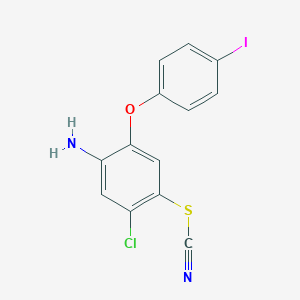
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
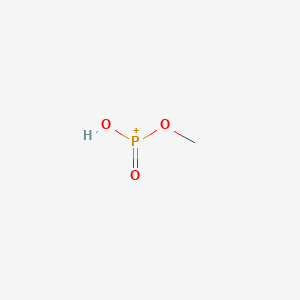
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
